
trans Latanoprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Latanoprost is a medication used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It is a prostanoid selective FP receptor agonist . It is applied as eye drops to the eyes . Common side effects include blurry vision, redness of the eye, itchiness, and darkening of the iris .
Synthesis Analysis
The enantioselective total synthesis of latanoprost has been accomplished with excellent diastereo- and enantioselectivities in a pot-economical manner using six reaction vessels . An enantioselective Krische allylation was conducted in the first pot .
Molecular Structure Analysis
Trans Latanoprost contains total 72 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group .
Chemical Reactions Analysis
In the synthesis process, several reactions were involved. In the second pot, olefin metathesis, silyl protection, and hydrogenolysis proceeded efficiently. In the third pot, an organocatalyst-mediated Michael reaction proceeded with excellent diastereoselectivity .
Physical And Chemical Properties Analysis
Latanoprost is a synthetic derivative of the natural prostaglandin PGF2α . It is a prodrug of active acid metabolite .
科学的研究の応用
Controlling Ocular Hypertension
Latanoprost is one of the most potent ocular hypotensive compounds and is the current first-line therapy in glaucoma . However, the daily instillation required for efficacy and undesirable side-effects are major causes of treatment adherence failure and persistence in glaucoma therapy .
Sustained Delivery System
An injectable thermosensitive chitosan/gelatin/glycerol phosphate (C/G/GP) hydrogel has been developed as a sustained-release system of latanoprost for glaucoma treatment . The latanoprost-loaded C/G/GP hydrogel can gel within 1 min at 37 °C . The results show a sustained release of latanoprost from C/G/GP hydrogel in vitro and in vivo .
Biocompatibility
The latanoprost-loaded C/G/GP hydrogel showed good in vitro and in vivo biocompatibility . A rabbit model of glaucoma was established by intravitreal injection of triamcinolone acetonide .
Treatment of Glaucoma
A study evaluated whether a preservative-free latanoprost (PFL) is as effective as preservative-containing latanoprost (PCL) for reducing eye pressure and whether PFL is better tolerated in patients with glaucoma . The results indicated that PFL was as effective as PCL for reducing eye pressure .
Reduction of Side Effects
The results also indicated PFL was much better at reducing the side effects related to PCL . After switching to PFL, there was twice the improvement in the ocular surface disease (OSD) composite score . PFL was twice as effective at reducing ocular hyperemia and other ocular signs .
Latanoprost-Loaded Biodegradable Nanosheet
A latanoprost-loaded biodegradable nanosheet (LBNS) was prepared because latanoprost is a highly popular antiglaucoma ophthalmic drug . The magnitude and duration of intraocular pressure (IOP) reduction, and the safety of LBNS were investigated .
These findings suggest that latanoprost has features that may improve patient compliance, thereby potentially improving the IOP-lowering efficacy on a long-term basis .
作用機序
Mode of Action
Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .
Biochemical Pathways
The action of Trans Latanoprost affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .
Pharmacokinetics
Trans Latanoprost is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .
Result of Action
The molecular and cellular effects of Trans Latanoprost’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, Trans Latanoprost may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .
Action Environment
The action, efficacy, and stability of Trans Latanoprost can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of Trans Latanoprost .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-QKMKSKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?
A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].
Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?
A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

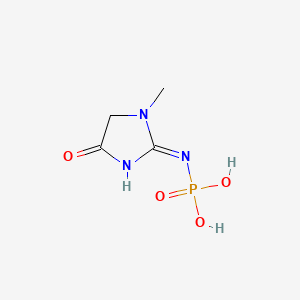

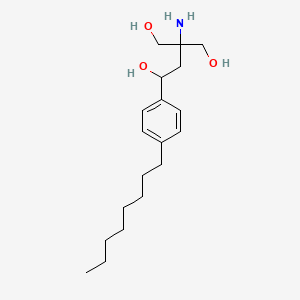

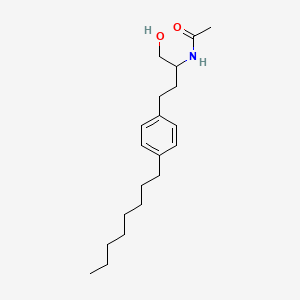
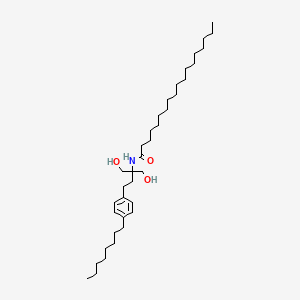


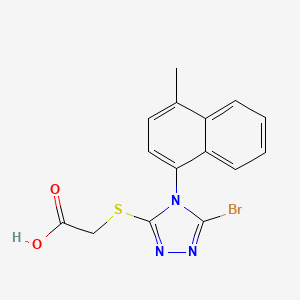
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)